

Preclinical Pharmacology of INCB059872: A Technical Guide

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Compound of Interest

Compound Name: INCB059872

Cat. No.: B10855417

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Introduction

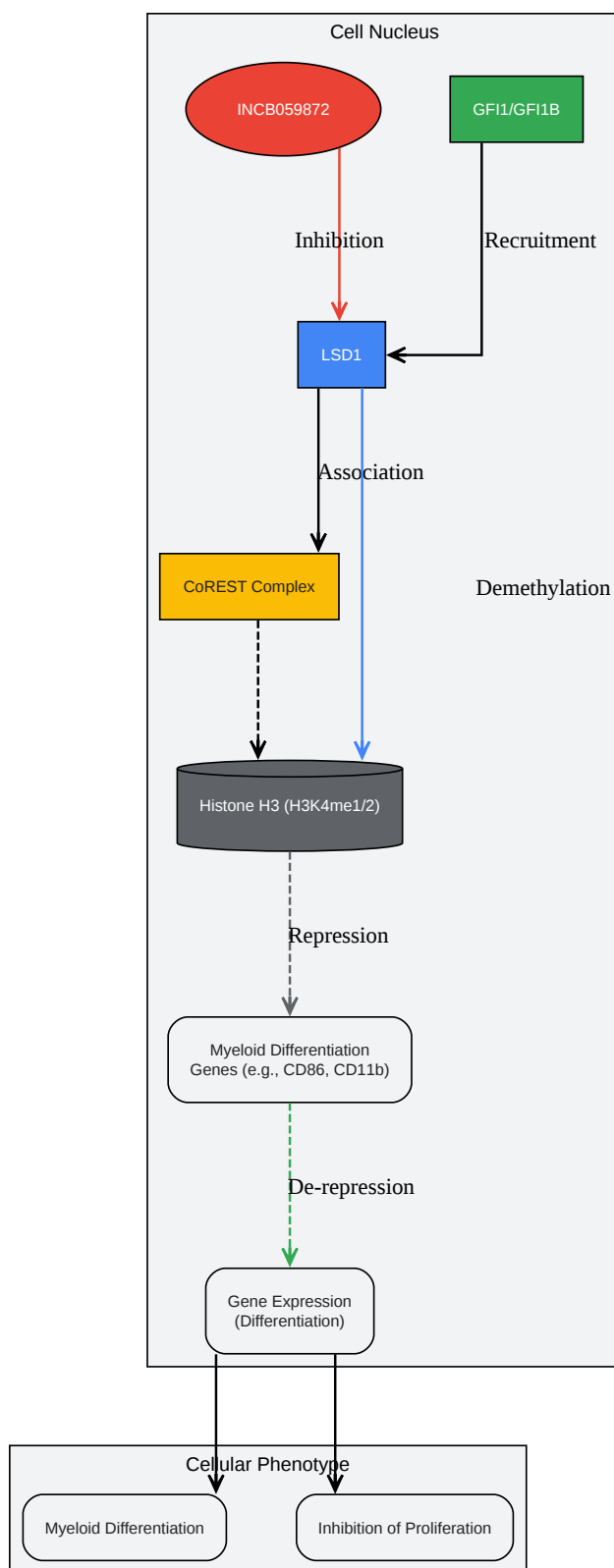
INCB059872 is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2][3][4] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9).[1][3][5] This demethylation activity can lead to the repression of tumor suppressor genes and the activation of genes that promote tumor growth.[6]

INCB059872 forms a covalent adduct with FAD, leading to irreversible inhibition of LSD1.[1][2][3][4] This guide provides a comprehensive overview of the preclinical pharmacology of **INCB059872**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

INCB059872 exerts its anti-tumor effects by inhibiting the demethylase activity of LSD1. LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex.[3][7][8] In hematological malignancies such as Acute Myeloid Leukemia (AML), LSD1 is often recruited to chromatin by transcription factors like Growth Factor Independence 1 (GFI1) and GFI1B.[3][8][9] The GFI1/LSD1/CoREST complex suppresses the expression of genes required for myeloid differentiation, thereby contributing to the leukemic phenotype.[3][8][9]

By inhibiting LSD1, **INCB059872** prevents the demethylation of H3K4, leading to an increase in H3K4 methylation and the subsequent expression of silenced tumor suppressor and differentiation-associated genes.[6] This ultimately results in the induction of differentiation and inhibition of proliferation in cancer cells.[2][8][10]



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Figure 1: Simplified signaling pathway of **INCB059872** action.

In Vitro Activity

The in vitro anti-tumor activity of **INCB059872** has been evaluated in various cancer cell lines, primarily focusing on AML and Small Cell Lung Cancer (SCLC).

Cell Line	Cancer Type	EC50 (nM)	Reference
SCLC Panel	Small Cell Lung Cancer	47 - 377	[1] [4] [11]
NCI-H526	Small Cell Lung Cancer	Not specified	[1] [4]
NCI-H1417	Small Cell Lung Cancer	Not specified	[1] [4]
AML Panel	Acute Myeloid Leukemia	Not specified	[2] [8]

Key Findings:

- **INCB059872** demonstrates potent inhibition of proliferation in a panel of SCLC cell lines with EC50 values in the nanomolar range.[\[1\]](#)[\[4\]](#)[\[11\]](#)
- In AML cell lines and primary patient cells, **INCB059872** induces cellular differentiation, as evidenced by the increased expression of myeloid differentiation markers CD86 and CD11b.[\[2\]](#)[\[8\]](#)[\[10\]](#)
- Non-tumorigenic cells, such as IL-2 stimulated T-cells from normal donors, are significantly less sensitive to **INCB059872**, with IC50 values greater than 10 μ M, indicating a degree of selectivity for cancer cells.[\[1\]](#)[\[4\]](#)
- **INCB059872** has also been shown to inhibit the growth of tumor-initiating stem-like cells in prostate cancer models.[\[9\]](#)

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of **INCB059872** in various animal models of AML and SCLC.

Model	Cancer Type	Treatment	Key Outcomes	Reference
Human AML Xenograft	Acute Myeloid Leukemia	Oral administration (QD and QoD)	Significant tumor growth inhibition; Sustained induction of CD86.	[2] [8] [10]
Murine MLL-AF9 Leukemia	Acute Myeloid Leukemia	Oral administration (QD and QoD)	Prolonged median survival; Induced differentiation of blast cells; Reduced blast colonies; Normalized hematological parameters.	[2] [8]
NCI-H526 Xenograft	Small Cell Lung Cancer	Oral administration (QD and QoD)	Tumor growth inhibition.	[1] [4]
NCI-H1417 Xenograft	Small Cell Lung Cancer	Oral administration (QD and QoD)	Tumor growth inhibition; Induction of FEZ1 and UMODL1 genes; Marked reduction in serum pro-GRP levels.	[1] [3] [4]

Key Findings:

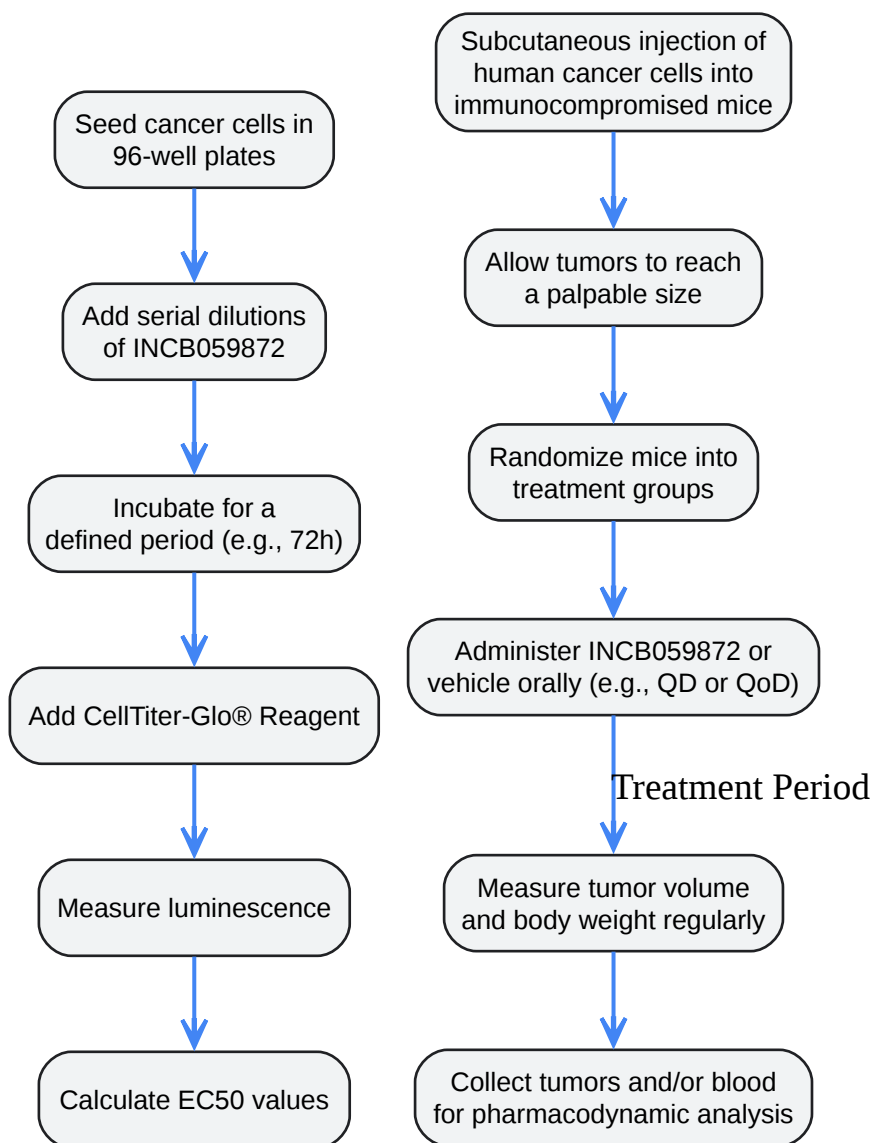
- Oral administration of **INCB059872**, using both once-daily (QD) and alternative-day (QoD) dosing regimens, effectively inhibits tumor growth in human AML and SCLC xenograft models.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[8\]](#)[\[10\]](#)

- In a murine model of MLL-AF9-driven AML, **INCB059872** significantly prolongs survival and leads to the differentiation of leukemic cells.[\[2\]](#)[\[8\]](#)
- Pharmacodynamic studies in vivo confirm the mechanism of action, showing sustained induction of the myeloid differentiation marker CD86 in AML xenografts.[\[2\]](#)[\[10\]](#)
- In SCLC models, **INCB059872** treatment leads to the induction of genes predictive of LSD1 responsiveness (FEZ1 and UMODL1) and a reduction in the neuroendocrine marker pro-GRP, suggesting its potential as a pharmacodynamic biomarker.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

In Vitro Assays

Cell Proliferation Assay (e.g., CellTiter-Glo®)



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